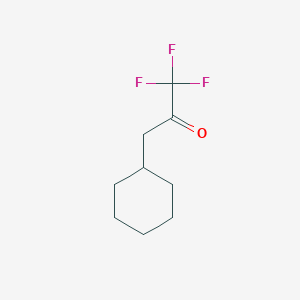

Cyclohexyltrifluoroacetone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

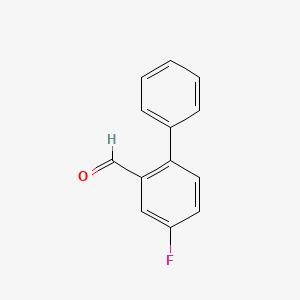

Cyclohexyltrifluoroacetone is a chemical compound that can be derived from cyclohexane through various chemical reactions. It is related to the family of trifluoroacetates and is characterized by the presence of a trifluoroacetyl group attached to a cyclohexane ring. This compound is of interest due to its potential applications in organic synthesis and material science .

Synthesis Analysis

The synthesis of this compound can be achieved through the oxidation of cyclohexane using a hydrogen peroxide-trifluoroacetic acid system. Initially, cyclohexanol is formed, which then esterifies to cyclohexyl trifluoroacetate. The reaction involves both radical and non-radical mechanisms, depending on the presence of oxygen. In the absence of oxygen, a radical chain reaction predominates, while in its presence, a nonfree radical, oxenoid insertion mechanism is more dominant .

Molecular Structure Analysis

The molecular structure of this compound is not directly discussed in the provided papers. However, related compounds such as all-cis 1,2,3,4,5,6-hexafluorocyclohexane exhibit interesting structural properties due to the presence of fluorine atoms. These compounds can adopt a chair conformation with a high molecular dipole moment, which is unusual for aliphatic compounds .

Chemical Reactions Analysis

This compound can undergo various chemical reactions due to its functional groups. For instance, the trifluoroacetate group can react with amines to form different azaheterocycles, as seen in the reactions of trifluorotriacetic acid lactone with primary amines . Additionally, cyclohexyltrifluoroacetate can be involved in cycloaddition reactions, as demonstrated by the reactions of cyclopentadienylcarbonylalkynyliron compounds with hexafluoroacetone .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are not explicitly detailed in the provided papers. However, the presence of trifluoroacetyl groups generally imparts unique properties to compounds, such as increased electronegativity and the potential for strong hydrogen bonding, as seen in the structure of 4-phenyl-2,6-bis(trifluoroacetyl)cyclohexanone . The reactivity of such compounds with fluoride nucleophiles is also noteworthy, as demonstrated by the synthesis of gem-difluorides from cyclohexanone .

Applications De Recherche Scientifique

Synthesis and Chemical Transformations

Gem-Difluoride Synthesis : Cyclohexanone derivatives, synthesized using cyclohexyltrifluoroacetone, play a crucial role in the practical synthesis of gem-difluorides. A notable study by Tojo et al. (2010) demonstrated the synthesis of gem-bistrifluoroacetates from cyclohexanone, which efficiently yielded gem-difluorides upon treatment with hydrogen fluoride under mild conditions. This process highlights the recovery and reuse of trifluoroacetic acid, showcasing an efficient pathway for synthesizing gem-difluorides from ketones (Tojo, Fukuoka, & Tsukube, 2010).

Carboxylation of Alkanes : The vanadium-catalyzed carboxylation of linear and cyclic C5 and C6 alkanes, including cyclohexane, into carboxylic acids using trifluoroacetic acid (TFA) as a medium was explored by Reis et al. (2005). This study presents a single-pot process under mild conditions, achieving high yields and turnover numbers, highlighting the versatility of this compound derivatives in organic synthesis (Reis, Silva, Palavra, Silva, & Pombeiro, 2005).

Oxidation Reactions : Camaioni et al. (2001) investigated the oxidation of cyclohexane by the H2O2-trifluoroacetic acid system, where cyclohexyl trifluoroacetate formed as a primary product. This study elucidated dual mechanisms—radical and non-radical—suggesting complex interactions in the presence of oxygen, which impacts the selectivity and efficiency of the oxidation process (Camaioni, Bays, Shaw, Linehan, & Birnbaum, 2001).

Catalysis

Selective Oxidation of Cyclohexane : Mesoporous (Cr)MCM-41 catalysts have demonstrated high efficiency and selectivity in the liquid-phase oxidation of cyclohexane, using acetic acid as a solvent and hydrogen peroxide as an oxidant. Sakthivel and Selvam (2002) highlighted the role of these catalysts in achieving high substrate conversion and product selectivity under moderate conditions, marking a significant advancement in the field of heterogeneous catalysis (Sakthivel & Selvam, 2002).

Hydrodeoxygenation of Aliphatic Ketones : The study by Kong et al. (2013) on the hydrodeoxygenation of cyclohexanone over alkali-treated Ni/HZSM-5 catalysts showcases the potential of this compound derivatives in refining and petrochemical processes. Their findings indicate that alkali treatment enhances catalyst performance, offering a promising approach for the hydrodeoxygenation of ketones to alkanes (Kong, Lai, Tian, Li, Yan, & Chen, 2013).

Safety and Hazards

When handling Cyclohexyltrifluoroacetone, it is advised to avoid dust formation and breathing mist, gas, or vapors . Contact with skin and eyes should be avoided . Personal protective equipment, including chemical impermeable gloves, should be worn . Ensure adequate ventilation and remove all sources of ignition .

Propriétés

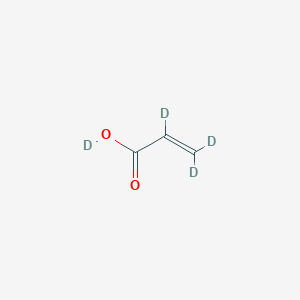

IUPAC Name |

3-cyclohexyl-1,1,1-trifluoropropan-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13F3O/c10-9(11,12)8(13)6-7-4-2-1-3-5-7/h7H,1-6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHUKBKZRTMEANV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CC(=O)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13F3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70473500 |

Source

|

| Record name | CYCLOHEXYLTRIFLUOROACETONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70473500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

457-49-8 |

Source

|

| Record name | CYCLOHEXYLTRIFLUOROACETONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70473500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.